molecular formula C10H13NOS B12773684 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, trans- CAS No. 97561-79-0

2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, trans-

Cat. No.: B12773684
CAS No.: 97561-79-0
M. Wt: 195.28 g/mol
InChI Key: WMFWNCRXGCDGSS-SFYZADRCSA-N
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Description

2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, trans- is a chemical compound with a complex structure that includes a pyrrolidinone ring substituted with a methyl group and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, trans- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-pyrrolidinone with a thienylmethyl halide in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, trans- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-pyrrolidinone: A related compound with a similar pyrrolidinone structure but different substituents.

    3-Methyl-2-pyrrolidinone: Another similar compound with a methyl group on the pyrrolidinone ring.

Uniqueness

2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, trans- is unique due to the presence of both a methyl group and a thienylmethyl group on the pyrrolidinone ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

97561-79-0

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

(3R,5S)-3-methyl-5-(thiophen-2-ylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C10H13NOS/c1-7-5-8(11-10(7)12)6-9-3-2-4-13-9/h2-4,7-8H,5-6H2,1H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

WMFWNCRXGCDGSS-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1C[C@H](NC1=O)CC2=CC=CS2

Canonical SMILES

CC1CC(NC1=O)CC2=CC=CS2

Origin of Product

United States

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